µ-Opioid Receptor (MOR) Binding Affinity: O-Desmethyltramadol vs. Tramadol vs. Tapentadol
The (+)-enantiomer of O-desmethyltramadol exhibits a >700-fold higher binding affinity for the cloned human µ-opioid receptor (MOR) compared to racemic tramadol, and a >47-fold higher affinity compared to tapentadol. This is a direct measure of the compound's enhanced potency as a primary MOR agonist, independent of metabolic activation [1][2].
| Evidence Dimension | MOR Ki binding affinity (lower value = higher affinity) |
|---|---|
| Target Compound Data | 0.0034 µM (for (+)-O-desmethyltramadol) |
| Comparator Or Baseline | Tramadol (Racemic): 2.4 µM; Tapentadol: 0.16 µM |
| Quantified Difference | O-desmethyltramadol is ~706 times more potent than tramadol and ~47 times more potent than tapentadol at the MOR binding site. |
| Conditions | Radioligand binding assay using cloned human MOR expressed in transfected cells (as per reference [1]). |
Why This Matters
This quantitative difference in MOR affinity is the primary justification for using O-desmethyltramadol directly as an active agent, bypassing the CYP2D6-dependent activation required for tramadol, and explains its superior potency over tapentadol at the receptor level.
- [1] Raffa RB, et al. Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. Journal of Pharmacology and Experimental Therapeutics. 1992;260(1):275-285. View Source
- [2] Tzschentke TM, Christoph T, Kögel B. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol. CNS Drugs. 2014;28(4):319-329. doi:10.1007/s40263-014-0151-9 View Source
